molecular formula C6H2ClF2NO4S B1418557 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1156136-97-8

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No. B1418557
M. Wt: 257.6 g/mol
InChI Key: WYXQNTSWZCZJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1156136-97-8 . It has a molecular weight of 257.6 and its IUPAC name is 2,3-difluoro-5-nitrobenzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is 1S/C6H2ClF2NO4S/c7-15(13,14)5-2-3(10(11)12)1-4(8)6(5)9/h1-2H . This indicates that the molecule consists of a benzene ring with two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to it.


Chemical Reactions Analysis

While specific chemical reactions involving 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride are not available, sulfonyl chlorides are known to be highly reactive. They can undergo nucleophilic substitution reactions with amines to form sulfonamides, or with alcohols to form sulfonate esters .


Physical And Chemical Properties Analysis

The molecular weight of 2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride is 257.6 . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Synthesis of Organic Compounds

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride serves as a precursor for synthesizing various organic compounds. For instance, its derivatives are utilized in the development of novel sulfonamide molecules, which are significant in medicinal chemistry for their potential biological activities. The synthesis of such derivatives often involves reactions with different nucleophiles, leading to compounds with varied functional groups that exhibit potential as pharmaceutical agents (Murthy et al., 2018).

properties

IUPAC Name

2,3-difluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)5-2-3(10(11)12)1-4(8)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQNTSWZCZJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-nitrobenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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